9-ethyl-9H-carbazole-3-sulfonic acid
Overview
Description
“9-ethyl-9H-carbazole-3-sulfonic acid” is a chemical compound with the molecular formula C14H13NO3S . It is a derivative of carbazole, a heterocyclic organic compound .
Synthesis Analysis
The synthesis of carbazole derivatives, including “9-ethyl-9H-carbazole-3-sulfonic acid”, has been a topic of interest in scientific research . Carbazole can be easily functionalized at the N-position and then covalently linked with other monomers . For instance, Wang et al. have designed and synthesized a novel monomer with EDOT as the end units and 3,6-linked N-ethyl-carbazole (NEtCz) as the inner unit spaced by vinylene by Horner-Wadsworth-Emmons reaction .
Molecular Structure Analysis
The molecular structure of “9-ethyl-9H-carbazole-3-sulfonic acid” consists of a carbazole core with an ethyl group at the 9-position and a sulfonic acid group at the 3-position . The molecular weight of this compound is 275.32 .
Chemical Reactions Analysis
Carbazole-based compounds, including “9-ethyl-9H-carbazole-3-sulfonic acid”, are known for their electropolymerization processes . These compounds are particularly attractive due to their important photochemical and thermal stability and good hole-transport ability .
Scientific Research Applications
Synthesis and Material Science Applications
Catalytic Synthesis : The synthesis of complex organic compounds often relies on efficient catalytic systems. In this context, sulfonic acid derivatives, including 9-ethyl-9H-carbazole-3-sulfonic acid, are explored for their catalytic roles in facilitating reactions. For instance, sulfonic acid-functionalized imidazolium salts have demonstrated efficiency in catalyzing the synthesis of benzimidazoles at room temperature, showcasing the potential of carbazole derivatives in catalytic systems (Khazaei et al., 2011).
Photoactive Materials : The photophysical properties of carbazole derivatives make them attractive for the development of photoactive materials. The study of photo-Fries rearrangement of carbazol-2-yl sulfonates, for example, highlights the use of these compounds in introducing sulfonyl groups into polycyclic aromatic compounds, indicating their potential in material science and optoelectronics (Crevatín et al., 2006).
Biological Activity
Antiproliferative Agents : Carbazole sulfonamides, closely related to 9-ethyl-9H-carbazole-3-sulfonic acid, have been synthesized and evaluated for their antiproliferative activity against solid tumors. These compounds have shown significant activity in human tumor cell lines, suggesting their potential as novel antimitotic agents (Hu et al., 2006).
Antimicrobial Activities : Derivatives of 9H-carbazole have been synthesized and tested for their antimicrobial properties. These studies contribute to the understanding of carbazole scaffolds' potential in developing new antimicrobial agents, emphasizing the broad spectrum of biological activities associated with carbazole derivatives (Salih et al., 2016).
Future Directions
Carbazole derivatives, including “9-ethyl-9H-carbazole-3-sulfonic acid”, continue to attract interest due to their suitability in a broad range of applications . Future research may focus on further functionalization of these compounds to enhance their properties and expand their application potential .
properties
IUPAC Name |
9-ethylcarbazole-3-sulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3S/c1-2-15-13-6-4-3-5-11(13)12-9-10(19(16,17)18)7-8-14(12)15/h3-9H,2H2,1H3,(H,16,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRPOVYWUAZBTFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)S(=O)(=O)O)C3=CC=CC=C31 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60602302 | |
Record name | 9-Ethyl-9H-carbazole-3-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60602302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-ethyl-9H-carbazole-3-sulfonic acid | |
CAS RN |
802034-95-3 | |
Record name | 9-Ethyl-9H-carbazole-3-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60602302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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